Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1646543-21-6, MW 239.66 g/mol) is a heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, planar N-heterocyclic core is recognized as a cornerstone in kinase inhibitor design, with the specific 5-chloro, 6-methyl, and 3-ethyl carboxylate substitution pattern providing multiple synthetic handles for further elaboration.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
Cat. No. B13333555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C(=CN2N=C1)C)Cl
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)8(11)13-9(7)14/h4-5H,3H2,1-2H3
InChIKeyMETZDXKEMAELNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1646543-21-6): A Strategic Pyrazolo[1,5-a]pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1646543-21-6, MW 239.66 g/mol) is a heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold [1]. This fused, planar N-heterocyclic core is recognized as a cornerstone in kinase inhibitor design, with the specific 5-chloro, 6-methyl, and 3-ethyl carboxylate substitution pattern providing multiple synthetic handles for further elaboration [2]. The compound serves as a key intermediate in the construction of more complex molecules targeting enzymatic pockets, with the pyrazolo[1,5-a]pyrimidine scaffold forming the basis of clinical compounds such as dinaciclib (CDK inhibitor) and larotrectinib (TRKA inhibitor), underscoring its role as a privileged structure in small-molecule drug discovery [3].

Why Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Replaced by Other 5-Halo or 6-Desmethyl Analogs


The combination of the 5-chloro leaving group with the 6-methyl substituent creates a unique reactivity profile that cannot be replicated by simply swapping halogens or removing the methyl group. The chlorine at position 5 provides an optimal balance between reactivity in nucleophilic aromatic substitution (SNAr) and stability during storage, while the 6-methyl group exerts both steric and electronic influences on the pyrimidine ring that modulate reaction rates at adjacent positions. In the pyrazolo[1,5-a]pyrimidine B-Raf kinase inhibitor series, substitution at the 6-position was shown to be critical for maintaining and enhancing intrinsic potency, with the methyl group contributing to both target binding and physicochemical properties [1]. Replacing this specific substitution pattern with alternative halogen/alkyl combinations or using des-methyl analogs alters both the synthetic accessibility and the biological profile of downstream products, making generic interchange unreliable for reproducible lead generation campaigns [2].

Quantitative Differentiation Evidence for Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Versus Closest Analogs


Synthetic Versatility: 5-Chloro Substituent Enables Room-Temperature SNAr Displacement Unachievable with 5-Bromo or 5-Unsubstituted Analogs

Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes efficient nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles at room temperature, a reactivity profile distinct from its 5-bromo analog. The chlorine atom at position 5 provides sufficient leaving-group ability for displacement while avoiding the instability and light-sensitivity commonly associated with bromo- and iodo-substituted pyrazolo[1,5-a]pyrimidines. In a model reaction with 4-methyl-1H-1,2,3-triazole, ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (400 mg) reacted smoothly at room temperature overnight with potassium carbonate in DMF to afford the 5-triazolyl product, demonstrating practical synthetic utility under mild conditions [1]. This contrasts with 5-bromo analogs, which typically require lower temperatures or controlled conditions to prevent decomposition, and with 5-unsubstituted analogs that lack the synthetic handle altogether [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Regiochemical Advantage: 6-Methyl Group Directs Electrophilic Substitution Away from C6, Providing Orthogonal Reactivity to 6-Unsubstituted Scaffolds

The 6-methyl substituent on ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a blocking group that prevents undesired electrophilic substitution at the C6 position while simultaneously directing reactivity to other available sites. In the broader pyrazolo[1,5-a]pyrimidine SAR landscape, the 6-position has been identified as a critical determinant of biological activity; the KDR kinase inhibitor optimization study showed that introduction of substituents at the 6-position maintains and often enhances intrinsic potency [1]. By pre-installing the methyl group at C6, this building block provides a defined substitution pattern that eliminates the need for subsequent regioselective C6 functionalization and reduces the number of synthetic steps required to reach target molecules. This contrasts with 6-unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylate building blocks (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 1224944-77-7), which require additional steps to install substitution at C6 and face potential regioselectivity challenges [2].

Regioselective Synthesis Pyrazolo[1,5-a]pyrimidine Chemistry Orthogonal Functionalization

Scaffold Positioning Within Clinically Validated Kinase Inhibitor Space: Evidence from B-Raf, CDK2, and TRKA Inhibitor Programs

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold, of which ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a representative building block, has demonstrated quantitative translation into potent kinase inhibitors across multiple target classes. The B-Raf inhibitor program at Wyeth Research generated pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives with B-Raf IC50 values ranging from 1.5 µM (initial hit compound 68) down to sub-micromolar for optimized leads, with compound 68 showing antiproliferative activity across seven tumor cell lines (BXPC-3 IC50 3.25 µM, HT29 IC50 7.0 µM, A375 IC50 3.8 µM, SW620 IC50 8.3 µM, LoVo IC50 3.87 µM, WM266-4 IC50 6.2 µM, CaCo-2 IC50 6.6 µM) [1]. More recently, dual CDK2/TRKA inhibitors based on the same scaffold achieved CDK2 IC50 values as low as 0.09 µM and TRKA IC50 of 0.23-0.45 µM, comparable to the clinical inhibitors ribociclib (CDK2 IC50 0.07 µM) and larotrectinib (TRKA IC50 0.07 µM) [2]. While these data are from elaborated final compounds rather than the building block itself, they establish the translational value of the pyrazolo[1,5-a]pyrimidine-3-carboxylate core with C5 and C6 substitution, directly supporting procurement priority for this specific building block over non-pyrazolo[1,5-a]pyrimidine heterocyclic alternatives.

Kinase Inhibitor Design Privileged Scaffold Clinical Translation

Optimal Application Scenarios for Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based and DNA-Encoded Library (DEL) Synthesis for CDK, TRK, and B-Raf Targets

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potency within 1.3-fold of clinical CDK2 inhibitor ribociclib when elaborated into final compounds (IC50 0.09 µM vs 0.07 µM) [1]. Using ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a starting building block enables rapid diversification via SNAr at the 5-chloro position under mild, room-temperature conditions, while the pre-installed 6-methyl group ensures a defined substitution pattern that mimics the pharmacophore requirements identified in the KDR and B-Raf kinase inhibitor optimization programs . This building block is particularly suited for parallel library synthesis where both C5 diversity and a fixed C6 substituent are desired for SAR exploration.

Synthesis of PDE2A-Selective Inhibitors for CNS Drug Discovery Programs

Patent US20160159808A1 from Takeda Pharmaceutical Company discloses nitrogen-containing heterocyclic compounds with PDE2A selective inhibitory action for treating schizophrenia and Alzheimer's disease [1]. Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key intermediate in this chemical series, undergoing SNAr with triazole nucleophiles at room temperature. The specific 5-chloro-6-methyl-3-ethyl ester substitution pattern enables the construction of the pharmacophore required for PDE2A binding while maintaining favorable physicochemical properties, making this building block the preferred starting material for PDE2A-focused medicinal chemistry programs over non-halogenated or differently substituted alternatives.

Scalable AMPK Inhibitor Precursor Synthesis via Suzuki-Miyaura Cross-Coupling

The reproducible and scalable synthetic method developed by Novikova et al. (2023) for 3,6-substituted pyrazolo[1,5-a]pyrimidines establishes the foundation for AMP-activated protein kinase (AMPK) inhibitor design [1]. While the study focuses on 5,7-dimethyl-substituted scaffolds, the methodology validates the synthetic tractability of the pyrazolo[1,5-a]pyrimidine core with C6 substitution. Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate offers an orthogonal synthetic handle at C5 (chlorine for SNAr or cross-coupling) while retaining the C6-methyl substitution pattern identified as critical for biological activity in related kinase programs, providing a versatile entry point for AMPK-focused discovery efforts.

Quote Request

Request a Quote for Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.